Elevated Lipophilicity vs. Mono-Substituted Nicotinic Acid Derivatives
The target compound exhibits a computed XLogP3 value of 1.6, which is approximately 33% higher than that of 2-(methylthio)nicotinic acid (XLogP3 = 1.2), which lacks the 5-methyl substituent [1]. It is also more than double the lipophilicity of 5-methylnicotinic acid (XLogP3 = 0.7), which lacks the methylthio group [2]. This increased lipophilicity is attributable to the synergistic effect of both the -SCH₃ and -CH₃ substituents, which enhance the compound's hydrophobic surface area.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | 2-(Methylthio)nicotinic acid: XLogP3 = 1.2; 5-Methylnicotinic acid: XLogP3 = 0.7 |
| Quantified Difference | ΔXLogP3 = +0.4 vs. 2-(methylthio) analog; ΔXLogP3 = +0.9 vs. 5-methyl analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1]; ChemSrc computed values for comparators [2] |
Why This Matters
Higher lipophilicity correlates with improved passive membrane permeability, a critical parameter for cell-based assay performance and oral bioavailability in drug discovery campaigns; procurement of the incorrect, less lipophilic analog may yield false-negative results in cellular screening.
- [1] PubChem. Compound Summary for CID 124253339: 2-(Methylthio)-5-methylpyridine-3-carboxylic acid. XLogP3-AA = 1.6. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1809158-18-6 View Source
- [2] Chem.Labr.cc. 5-Methylnicotinic acid (CAS 3222-49-9). XLogP = 0.7. https://chem.labr.cc View Source
